molecular formula C7H10N2O2 B14774713 3-Cyclopropylpiperazine-2,5-dione

3-Cyclopropylpiperazine-2,5-dione

Cat. No.: B14774713
M. Wt: 154.17 g/mol
InChI Key: XQTVBCOIEVQDCY-UHFFFAOYSA-N
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Description

3-Cyclopropylpiperazine-2,5-dione is a chemical compound with the molecular formula C7H10N2O2. It is a member of the class of 2,5-diketopiperazines, which are cyclic dipeptides. This compound is characterized by a piperazine ring substituted with a cyclopropyl group at the 3-position and oxo groups at the 2 and 5 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpiperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-cyclopropylglycine with glycine under acidic conditions. The reaction typically proceeds through the formation of an intermediate dipeptide, which then cyclizes to form the diketopiperazine ring .

Another approach involves the use of multicomponent reactions, such as the Ugi reaction, followed by post-Ugi transformations. This method allows for the efficient construction of the piperazine-2,5-dione core from commercially available starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine-2,5-diones .

Mechanism of Action

The mechanism of action of 3-Cyclopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antibacterial and antifungal activities are attributed to its ability to disrupt the integrity of microbial cell membranes .

Comparison with Similar Compounds

3-Cyclopropylpiperazine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine-2,5-dione derivatives .

Properties

IUPAC Name

3-cyclopropylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-3-8-7(11)6(9-5)4-1-2-4/h4,6H,1-3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTVBCOIEVQDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(=O)NCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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